Glycyclamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

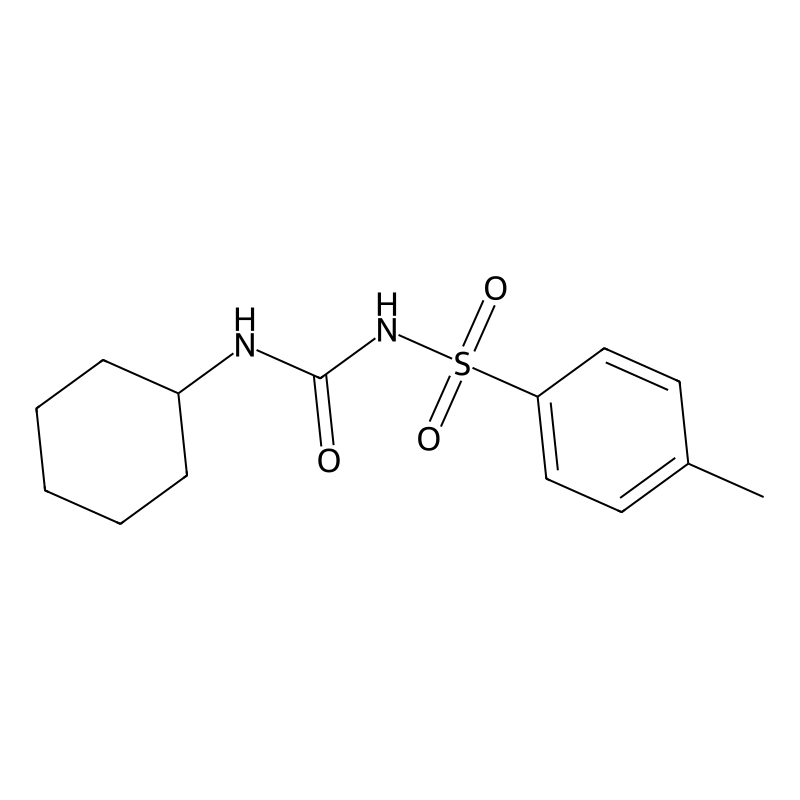

Glycyclamide is characterized by its cyclohexyl group and belongs to the sulfonylurea class of compounds. Its chemical formula is C14H20N2O3S, and it is primarily used to manage blood glucose levels in individuals with type 2 diabetes mellitus. Compared to other sulfonylureas, glycyclamide exhibits a lower potency in its antihyperglycemic effects .

- Formation of Urea Derivatives: Glycyclamide can react with electrophiles to form urea derivatives, which are critical in modifying its pharmacological properties.

- Hydrolysis: Under certain conditions, glycyclamide can undergo hydrolysis to yield sulfonylurea and other by-products.

- Reactions with Amines: It can also react with amines to form carbamates, which may enhance its therapeutic profile .

Glycyclamide primarily functions as an antihyperglycemic agent. Its mechanism of action involves binding to ATP-sensitive potassium channels on pancreatic beta cells. This binding leads to cell depolarization and subsequent opening of voltage-gated calcium channels, resulting in increased insulin secretion . Additionally, glycyclamide may exert effects on hepatic glucose production and enhance peripheral insulin sensitivity.

The synthesis of glycyclamide typically involves several steps:

- Formation of Sulfonylurea: The initial step often includes the reaction of a sulfonyl chloride with an amine.

- Cyclization: A cyclization reaction may be performed to introduce the cyclohexyl moiety.

- Purification: The final product is purified through crystallization or chromatography techniques to obtain high purity glycyclamide .

Glycyclamide interacts with various drugs that can either potentiate or diminish its antihyperglycemic effects. Notable interactions include:

- Potentiating Agents: Certain medications like acetylsalicylic acid can enhance the hypoglycemic effect of glycyclamide.

- Diminishing Agents: Drugs such as corticosteroids and oral contraceptives may reduce its effectiveness by worsening glucose tolerance .

Glycyclamide shares structural similarities with other sulfonylureas but has distinct characteristics that set it apart:

| Compound Name | Chemical Formula | Potency (relative) | Unique Features |

|---|---|---|---|

| Glyburide | C23H28ClN3O5S | Higher | More potent than glycyclamide |

| Glipizide | C21H27N5O4S | Higher | Rapid absorption and shorter action |

| Gliclazide | C21H25N3O4S | Moderate | Has additional antioxidant properties |

| Tolbutamide | C12H17N3O3S | Lower | First-generation sulfonylurea |

| Chlorpropamide | C10H13ClN2O3S | Higher | Longer duration of action |

Glycyclamide's unique cyclohexyl structure contributes to its specific pharmacological profile and makes it less potent compared to some newer sulfonylureas while still providing effective glucose control.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Appearance

Melting Point

Storage

UNII

Pharmacology

Other CAS

Wikipedia

Dates

2: Cucurachi P, Dell'Anna A. [Clinical research on a new hypoglycemic drug combination: glycyclamide and dimethylbiguanide]. Clin Ter. 1968 May 31;45(4):363-73. Italian. PubMed PMID: 5738669.

3: Cui J, Matsumoto K, Wang CY, Peter ME, Kozmin SA. Synthesis of a high-purity chemical library reveals a potent inducer of oxidative stress. Chembiochem. 2010 Jun 14;11(9):1224-7. doi: 10.1002/cbic.201000193. PubMed PMID: 20461745; PubMed Central PMCID: PMC3837501.

4: GENES SG, MAKAREVICH-GAL'PERIN LM, USHENKO SN. [Effect of butamide, cyclamide, chlorcyclamide and chloropropamide on the glycogen content in various tissues]. Vopr Med Khim. 1960 Sep-Oct;6:469-74. Russian. PubMed PMID: 13704349.

5: PAULLADA JJ, LUNA DEL VILLAR J. Clinical evaluation of tolcyclamide in treatment of diabetes mellitus. Metabolism. 1961 Mar;10:221-30. PubMed PMID: 13733497.

6: GENES SG, PLAVSKAIA AA. [Certain aspects of the mechanism of action of a new hypoglycemic sulfonamide preparation cyclamide]. Farmakol Toksikol. 1960 Mar-Apr;23:147-55. Russian. PubMed PMID: 13704351.

7: GENES SG, MAKAREVICH-GAL'PERIN LM, USHENKO SN. [Effect of cyclamide, chlorcyclamide, chlorpropamide and butamide on the blood sugar level]. Farmakol Toksikol. 1960 Nov-Dec;23:535-9. Russian. PubMed PMID: 13704350.

8: Lazarian DS. [IR spectrophotometric determination of cyclamide, chlorcyclamide, chlorpropamide and butamide]. Farmatsiia. 1980 Mar-Apr;29(2):36-8. Russian. PubMed PMID: 7380035.

9: VALENZUELA RE, RUIZ M, ESTUPINAN FACIO C, PUCHULU FE. [Clinical experience with tolcyclamide]. Sem Med. 1963 Mar 21;122:388-91. Spanish. PubMed PMID: 13995872.

10: GRINCHENKO TS. CYCLAMIDE (K-386) TREATMENT OF DIABETES MELLITUS. Fed Proc Transl Suppl. 1964 Jul-Aug;23:767-8. PubMed PMID: 14196927.

11: VARGAS L, LIEBERMAN E, DOMENGE L, LOZANO O. [CLINICAL EVALUATION OF TOLCYCLAMIDE, A HYPOGLYCEMIC AGENT WITHOUT DEMONSTRABLE TOXICITY]. Rev Invest Clin. 1964 Oct-Dec;16:449-62. Spanish. PubMed PMID: 14308569.